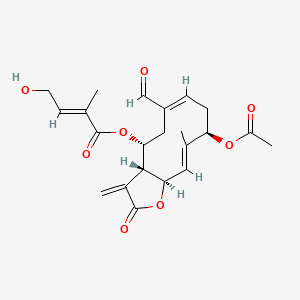

Eupalinolide O

描述

BenchChem offers high-quality Eupalinolide O suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Eupalinolide O including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C22H26O8 |

|---|---|

分子量 |

418.4 g/mol |

IUPAC 名称 |

[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |

InChI |

InChI=1S/C22H26O8/c1-12(7-8-23)21(26)29-19-10-16(11-24)5-6-17(28-15(4)25)13(2)9-18-20(19)14(3)22(27)30-18/h5,7,9,11,17-20,23H,3,6,8,10H2,1-2,4H3/b12-7+,13-9+,16-5+/t17-,18-,19-,20+/m1/s1 |

InChI 键 |

MAIWERGSXNNKMK-INSNYMJASA-N |

手性 SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C\C[C@H]1OC(=O)C)/C=O)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |

规范 SMILES |

CC1=CC2C(C(CC(=CCC1OC(=O)C)C=O)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |

产品来源 |

United States |

Foundational & Exploratory

Eupalinolide O: A Technical Guide on its Chemistry and Anticancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O is a novel sesquiterpene lactone, a class of naturally occurring chemical compounds, isolated from the traditional Chinese medicinal herb Eupatorium lindleyanum DC.[1][2] This compound has garnered significant scientific interest for its potent anticancer activities, particularly against aggressive cancer subtypes such as triple-negative breast cancer (TNBC).[1][3] Eupalinolide O exerts its cytotoxic effects primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells.[1] This guide provides a comprehensive overview of Eupalinolide O, detailing its chemical properties, mechanism of action, and the experimental protocols used to elucidate its biological functions.

Chemical Structure and Properties

Eupalinolide O is classified as a sesquiterpenoid. Its chemical identity is defined by the following properties:

| Property | Value | Reference |

| Chemical Formula | C₂₂H₂₆O₈ | |

| Molecular Weight | 418.44 g/mol | |

| CAS Number | 2170228-67-6 | |

| Appearance | Powder | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |

Biological Activity and Mechanism of Action

Eupalinolide O demonstrates significant anticancer activity by inducing apoptosis in human triple-negative breast cancer cells. The primary mechanism involves the modulation of key signaling pathways that regulate cell survival and death.

The core mechanism is the induction of apoptosis through the intrinsic mitochondrial pathway. This is achieved by modulating the generation of reactive oxygen species (ROS) and interfering with the Akt/p38 MAPK signaling cascade.

Signaling Pathway of Eupalinolide O-Induced Apoptosis

The treatment of TNBC cells with Eupalinolide O initiates a cascade of intracellular events:

-

ROS Generation: Eupalinolide O stimulates the production of ROS within the cancer cells.

-

Modulation of Signaling Pathways: It inhibits the pro-survival Akt pathway while activating the stress-related p38 MAPK pathway.

-

Mitochondrial Dysfunction: This signaling imbalance leads to a loss of the mitochondrial membrane potential (MMP), a critical step in the initiation of apoptosis.

-

Caspase Activation: The disruption of the mitochondrial membrane triggers the activation of a cascade of caspase enzymes, including caspase-3 and caspase-9, which are the executioners of apoptosis.

-

Apoptosis: The activation of caspases leads to the systematic dismantling of the cell, resulting in apoptotic cell death.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic efficacy of Eupalinolide O has been quantified using the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Cell Line | Time Point | IC₅₀ (µM) | Reference |

| MDA-MB-231 (TNBC) | 24 h | 10.34 | |

| 48 h | 5.85 | ||

| 72 h | 3.57 | ||

| MDA-MB-453 (TNBC) | 24 h | 11.47 | |

| 48 h | 7.06 | ||

| 72 h | 3.03 |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the referenced studies. For specific concentrations and incubation times, it is crucial to consult the original research articles.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 2 × 10³ cells per well.

-

Treatment: Cells are treated with varying concentrations of Eupalinolide O (e.g., 1-20 µM) for specified durations (24, 48, 72 hours).

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.

-

Incubation: The plates are incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent, typically DMSO.

-

Measurement: The absorbance is measured using a microplate reader at a wavelength of 450-550 nm.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Cells are treated with the desired concentration of Eupalinolide O.

-

Cell Harvesting: Both floating (apoptotic) and adherent cells are collected and washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., Akt, p38, caspases).

Methodology:

-

Protein Extraction: Following treatment with Eupalinolide O, cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration is determined using a standard method, such as a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Membrane Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific to the target protein, followed by a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

Eupalinolide O is a promising natural product with well-defined cytotoxic activity against triple-negative breast cancer cells. Its mechanism of action, centered on the induction of apoptosis via the ROS-mediated modulation of the Akt/p38 MAPK signaling pathway, presents a compelling case for its further investigation as a potential therapeutic agent. The data and protocols summarized in this guide provide a foundational understanding for researchers and drug development professionals interested in exploring the full therapeutic potential of this sesquiterpene lactone.

References

Eupalinolide O: A Technical Guide on its Natural Source, Abundance, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O is a sesquiterpene lactone that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. As a member of the eupalinolide family of natural products, it exhibits notable biological activity, including the induction of cell cycle arrest and apoptosis in cancer cell lines. This technical guide provides an in-depth overview of Eupalinolide O, focusing on its natural source, abundance, detailed experimental protocols for its isolation, and an examination of its interaction with key cellular signaling pathways.

Natural Source and Abundance

The primary natural source of Eupalinolide O is the plant Eupatorium lindleyanum DC., a perennial herbaceous plant belonging to the Asteraceae family.[1][2] This plant is traditionally used in Chinese medicine for treating various ailments.[1] Eupalinolide O is one of several sesquiterpene lactones found in the aerial parts of this plant.[3]

Quantitative analyses of the chemical constituents in different parts of Eupatorium lindleyanum have revealed that the flowers contain the highest concentration of sesquiterpene lactones, including eupalinolides.[1] While specific quantitative data for Eupalinolide O is not extensively available, studies on related compounds provide valuable insights into its likely abundance.

Table 1: Quantitative Data of Related Eupalinolides from Eupatorium lindleyanum

| Compound | Plant Part | Extraction Method | Yield from n-butanol fraction (mg from 540 mg) | Purity (%) | Reference |

| Eupalinolide A | Aerial Parts | 95% Ethanol (B145695) Extraction, Liquid-Liquid Partitioning, HSCCC | 17.9 | 97.9 | |

| Eupalinolide B | Aerial Parts | 95% Ethanol Extraction, Liquid-Liquid Partitioning, HSCCC | 19.3 | 97.1 |

Note: This data for closely related eupalinolides suggests the potential yield of Eupalinolide O from a similar purification process.

A comprehensive metabolic profile of Eupatorium lindleyanum using RRLC-Q-TOF-MS has confirmed the presence of 14 sesquiterpene lactones, with the highest levels found in the flowers, followed by the leaves, with negligible amounts in the stems. This indicates that the flowers are the most promising source for the isolation of Eupalinolide O.

Experimental Protocols

Isolation and Purification of Eupalinolide O

The following protocol is a comprehensive method for the isolation and purification of eupalinolides, including Eupalinolide O, from the aerial parts of Eupatorium lindleyanum. This protocol is based on established methods for the separation of sesquiterpene lactones from this plant.

1. Plant Material and Extraction:

-

Plant Material: Dried and powdered aerial parts of Eupatorium lindleyanum.

-

Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (10 L) at room temperature for 72 hours.

-

Repeat the extraction process three times.

-

Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

-

2. Liquid-Liquid Partitioning:

- Suspend the crude extract in water.

- Sequentially partition the aqueous suspension with petroleum ether, ethyl acetate, and n-butanol.

- Collect the n-butanol fraction, which is enriched with sesquiterpene lactones, and evaporate the solvent to dryness.

3. High-Speed Counter-Current Chromatography (HSCCC) Purification:

-

Instrumentation: A high-speed counter-current chromatograph.

-

Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (e.g., in a 1:4:2:3 v/v/v/v ratio). The upper phase is used as the stationary phase, and the lower phase as the mobile phase.

-

Procedure:

-

Equilibrate the HSCCC column by pumping the stationary phase.

-

Dissolve a portion of the dried n-butanol fraction (e.g., 500 mg) in a suitable volume of the solvent system mixture.

-

Inject the sample into the HSCCC column.

-

Elute with the mobile phase at a constant flow rate (e.g., 2.0 mL/min) and revolution speed (e.g., 900 rpm).

-

Monitor the effluent with a UV detector at 210 nm.

-

Collect fractions based on the resulting chromatogram.

-

Analyze the collected fractions by HPLC to identify and pool the fractions containing Eupalinolide O.

-

Evaporate the solvent from the pooled fractions to obtain purified Eupalinolide O.

-

Western Blot Analysis of Akt/p38 MAPK Signaling Pathway

This protocol outlines the procedure for investigating the effect of Eupalinolide O on the Akt/p38 MAPK signaling pathway in cancer cells.

1. Cell Culture and Treatment:

- Culture a suitable cancer cell line (e.g., MDA-MB-468 breast cancer cells) in appropriate media and conditions.

- Treat the cells with varying concentrations of Eupalinolide O for a specified time period (e.g., 24-48 hours). Include a vehicle-treated control group.

2. Protein Extraction:

- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

- Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

- Determine the protein concentration of each sample using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with primary antibodies against total Akt, phospho-Akt, total p38, and phospho-p38 overnight at 4°C.

- Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again with TBST.

- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

- Quantify the band intensities using densitometry software.

Signaling Pathway and Experimental Workflow

Eupalinolide O has been shown to induce apoptosis in cancer cells by modulating the Akt/p38 MAPK signaling pathway. The following diagrams illustrate this signaling pathway and the experimental workflow for its investigation.

Caption: Eupalinolide O induced apoptosis signaling pathway.

Caption: Experimental workflow for isolation and analysis.

Conclusion

Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum, demonstrates significant potential as a therapeutic agent. This guide provides a foundational understanding of its natural sourcing, with a clear indication that the flowers of the plant are the most abundant source. The detailed protocols for isolation and for the analysis of its effects on the Akt/p38 MAPK signaling pathway offer a practical framework for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further quantitative studies are warranted to precisely determine the natural abundance of Eupalinolide O to optimize its extraction and facilitate its development as a potential therapeutic.

References

- 1. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Proposed Biosynthesis of Eupalinolide O

Disclaimer: The specific biosynthetic pathway of Eupalinolide O has not yet been fully elucidated in the scientific literature. The following guide presents a scientifically plausible and proposed pathway based on the well-established biosynthesis of structurally related germacrane-type sesquiterpene lactones.

Introduction

Eupalinolide O is a sesquiterpene lactone, a class of C15 terpenoids characterized by a lactone ring, predominantly found in the Asteraceae family.[1][2] These compounds are derived from the universal precursor farnesyl pyrophosphate (FPP) and exhibit a wide range of biological activities.[3][4] This guide details the proposed enzymatic steps leading to the formation of Eupalinolide O, providing a framework for researchers, scientists, and drug development professionals.

Proposed Biosynthetic Pathway of Eupalinolide O

The biosynthesis of Eupalinolide O is proposed to originate from the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathway, which provide the basic C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[2] These precursors are condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP). The subsequent pathway is detailed in the steps below.

Step 1: Cyclization of Farnesyl Pyrophosphate (FPP)

The initial committed step in the biosynthesis of most germacrane-type sesquiterpene lactones is the cyclization of FPP to (+)-germacrene A. This reaction is catalyzed by the enzyme (+)-germacrene A synthase (GAS) .

Step 2: Oxidation of (+)-Germacrene A

Following its formation, (+)-germacrene A undergoes a three-step oxidation of the isopropenyl side chain to a carboxylic acid. This series of reactions is catalyzed by a single multifunctional cytochrome P450 enzyme, germacrene A oxidase (GAO) . The process involves the formation of germacra-1(10),4,11(13)-trien-12-ol (B1261682) and germacra-1(10),4,11(13)-trien-12-al (B1264113) as intermediates, ultimately yielding germacrene A acid (GAA) .

Step 3: Hydroxylation of Germacrene A Acid (GAA)

The subsequent step involves the stereospecific hydroxylation of the germacrene A acid backbone. Based on the structure of Eupalinolide O, it is proposed that a cytochrome P450 monooxygenase (CYP) , likely from the CYP71 family which is known to be involved in sesquiterpene lactone biosynthesis, catalyzes the hydroxylation at the C8 position to yield 8β-hydroxy-germacrene A acid .

Step 4: Lactonization

The formation of the characteristic γ-lactone ring is a crucial step. It is proposed that a costunolide synthase (COS)-like enzyme , another cytochrome P450 monooxygenase, catalyzes the hydroxylation at the C6 position of 8β-hydroxy-germacrene A acid. The resulting intermediate, 6α,8β-dihydroxy-germacrene A acid, is unstable and likely undergoes spontaneous dehydration and lactonization to form a precursor lactone.

Step 5: Tailoring Modifications

The final steps in the biosynthesis involve tailoring of the sesquiterpene lactone core to yield Eupalinolide O. These modifications are likely carried out by a series of tailoring enzymes:

-

Hydroxylation: A specific cytochrome P450 monooxygenase is proposed to hydroxylate the lactone ring at the C3 position.

-

Acylation: An acyltransferase , likely belonging to the BAHD family, is responsible for the esterification of the hydroxyl group at the C8 position with a specific acyl-CoA donor, which in the case of Eupalinolide O is angelic acid.

Data Presentation: Generalized Quantitative Data for Sesquiterpene Lactone Biosynthesis

As specific quantitative data for the biosynthesis of Eupalinolide O is not available, the following table summarizes generalized data for key enzymes in related sesquiterpene lactone pathways to provide a comparative reference.

| Enzyme | Substrate | Km (µM) | Product(s) | Source Organism (Example) |

| (+)-Germacrene A Synthase (GAS) | Farnesyl Pyrophosphate (FPP) | 6.6 | (+)-Germacrene A | Cichorium intybus (Chicory) |

| Germacrene A Oxidase (GAO) | (+)-Germacrene A | Not Reported | Germacrene A Acid | Tanacetum cinerariifolium (Pyrethrum) |

| Costunolide Synthase (COS) | Germacrene A Acid | Not Reported | Costunolide | Lactuca sativa (Lettuce) |

| Eupatolide Synthase (HaES) | 8β-hydroxy-GAA | Not Reported | Eupatolide | Helianthus annuus (Sunflower) |

Experimental Protocols: Methodologies for Elucidating Biosynthetic Pathways

The elucidation of biosynthetic pathways for sesquiterpene lactones typically involves a combination of genetic, biochemical, and analytical techniques. The key experimental protocols are outlined below.

1. Identification of Candidate Genes:

-

Transcriptome Analysis: Comparative transcriptomic studies of tissues with high and low concentrations of the target compound (e.g., glandular trichomes vs. leaves) are performed to identify differentially expressed genes. Genes encoding terpene synthases, cytochrome P450s, and acyltransferases are primary candidates.

-

Phylogenetic Analysis: Candidate genes are often identified based on their sequence homology to known enzymes in related pathways from other species.

2. Functional Characterization of Enzymes:

-

Heterologous Expression: Candidate genes are cloned and expressed in a heterologous host system, such as Escherichia coli for soluble enzymes like terpene synthases, or Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana for membrane-bound enzymes like cytochrome P450s.

-

In Vitro Enzyme Assays: The recombinant enzyme is purified and incubated with a putative substrate. The reaction products are then extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the enzyme's function. For example, a candidate GAS would be incubated with FPP, and the product germacrene A would be identified.

-

In Vivo Assays: The candidate gene(s) are expressed in a host organism (e.g., yeast or N. benthamiana) that may also be engineered to produce the necessary precursor. The accumulation of the expected product in the host organism confirms the enzyme's in vivo function.

3. Isotopic Labeling Studies:

-

Precursors labeled with stable isotopes (e.g., ¹³C or ²H) are fed to the plant or tissue cultures. The incorporation of the label into the final product is traced using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to confirm the metabolic route.

Visualization of the Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of Eupalinolide O.

Conclusion

While the precise enzymatic steps for the biosynthesis of Eupalinolide O await experimental validation, the proposed pathway provides a robust framework based on current knowledge of sesquiterpene lactone biosynthesis. This guide serves as a valuable resource for researchers aiming to elucidate this pathway, potentially enabling the metabolic engineering and synthetic biology approaches for the production of this and other medicinally important eupalinolides. Further research, including the identification and characterization of the specific enzymes from Eupatorium lindleyanum, is necessary to fully confirm and detail this biosynthetic route.

References

Eupalinolide O: A Comprehensive Technical Review of its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O, a sesquiterpene lactone isolated from the traditional Chinese medicine Eupatorium lindleyanum DC., has emerged as a compound of significant interest in oncological research.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of Eupalinolide O, with a primary focus on its anti-cancer activities. The document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the compound's mechanisms of action through signaling pathway diagrams.

Pharmacological Activities

Eupalinolide O has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in breast cancer.[1][3] Its cytotoxic activity is primarily mediated through the induction of apoptosis and cell cycle arrest.[2]

Anti-Cancer Activity

Breast Cancer: Eupalinolide O exhibits notable anticancer activity against human breast cancer cells, including triple-negative breast cancer (TNBC), a subtype with limited therapeutic options. Studies have shown that it can inhibit the viability and proliferation of TNBC cells without significantly affecting normal epithelial cells. The compound induces apoptosis in MDA-MB-468 and other TNBC cell lines, a process characterized by the loss of mitochondrial membrane potential and the activation of caspases. Furthermore, Eupalinolide O can arrest the cell cycle at the G2/M phase in breast cancer cells. In vivo studies using xenograft models with TNBC cells have confirmed that Eupalinolide O can suppress tumor growth.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of Eupalinolide O on various cancer cell lines.

| Cell Line | Cancer Type | Assay | IC50 Value | Treatment Duration | Reference |

| MDA-MB-468 | Human Breast Cancer | MTT Assay | 0.195 µg/mL | Not Specified | |

| MDA-MB-231 | Triple-Negative Breast Cancer | MTT Assay | ~5-10 µM | 24h, 48h, 72h | |

| MDA-MB-453 | Triple-Negative Breast Cancer | MTT Assay | ~5-10 µM | 24h, 48h, 72h |

Mechanism of Action

The anti-cancer effects of Eupalinolide O are attributed to its ability to modulate key cellular signaling pathways involved in cell survival, proliferation, and apoptosis.

Induction of Apoptosis

Eupalinolide O is a potent inducer of apoptosis in cancer cells. This programmed cell death is initiated through the intrinsic pathway, as evidenced by the loss of mitochondrial membrane potential. The apoptotic cascade is further propagated by the activation of caspases, and the effects can be mitigated by pan-caspase inhibitors like Z-VAD-FMK.

Cell Cycle Arrest

In addition to apoptosis, Eupalinolide O can halt the progression of the cell cycle at the G2/M phase in breast cancer cells. This is associated with a significant decrease in the expression of key cell cycle-related proteins, cyclin B1 and cdc2.

Modulation of Signaling Pathways

Eupalinolide O's pharmacological actions are linked to the regulation of critical signaling pathways:

-

Akt/p38 MAPK Pathway: In triple-negative breast cancer cells, Eupalinolide O has been shown to suppress the phosphorylation of Akt while upregulating the phosphorylation of p38 MAPK. The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its inhibition is a common mechanism for anti-cancer drugs.

-

Reactive Oxygen Species (ROS) Generation: The compound modulates the generation of reactive oxygen species in TNBC cells, which can contribute to the induction of apoptosis.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the referenced studies. For specific concentrations, incubation times, and reagents, it is crucial to consult the original research articles.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 2 × 10³ cells/well).

-

Treatment: After cell adherence, they are treated with varying concentrations of Eupalinolide O for specified durations (e.g., 24, 48, 72 hours).

-

MTT Incubation: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability relative to untreated controls.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment and Harvesting: Cells are treated with Eupalinolide O for a designated time, and both floating and adherent cells are collected and washed with cold PBS.

-

Staining: The collected cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

-

Protein Extraction and Quantification: Following treatment with Eupalinolide O, total protein is extracted from the cells using lysis buffer, and the protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the target proteins (e.g., Akt, p-Akt, p38, p-p38, cyclin B1, cdc2, caspases). This is followed by incubation with a corresponding secondary antibody conjugated to an enzyme.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of Eupalinolide O in cancer cells.

Caption: General experimental workflow for evaluating Eupalinolide O.

Conclusion

Eupalinolide O is a promising natural compound with potent anti-cancer properties, particularly against breast cancer. Its mechanism of action involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways, including the Akt/p38 MAPK pathway and ROS generation. The available data warrants further investigation to fully elucidate its therapeutic potential and to explore its efficacy in other cancer types. This guide provides a foundational understanding for researchers and drug development professionals interested in the pharmacological applications of Eupalinolide O.

References

- 1. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Eupalinolide O: A Comprehensive Technical Review for Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the existing literature on Eupalinolide O, a sesquiterpene lactone with demonstrated anticancer properties. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visually represents the compound's mechanisms of action through signaling pathway and experimental workflow diagrams.

Quantitative Data Summary

Eupalinolide O has shown significant cytotoxic and anti-proliferative effects against various breast cancer cell lines, particularly triple-negative breast cancer (TNBC) subtypes. The following tables consolidate the quantitative data from published studies.

Table 1: In Vitro Cytotoxicity of Eupalinolide O (IC50 Values)

| Cell Line | Cancer Type | 24h (µM) | 48h (µM) | 72h (µM) | Citation |

| MDA-MB-231 | Triple-Negative Breast Cancer | 10.34 | 5.85 | 3.57 | [1] |

| MDA-MB-453 | Triple-Negative Breast Cancer | 11.47 | 7.06 | 3.03 | [1] |

| MDA-MB-468 | Triple-Negative Breast Cancer | - | - | 1.04 | [2] |

| MCF 10A | Normal Breast Epithelial Cells | >20 | >20 | >20 | [1] |

Note: A higher IC50 value indicates lower cytotoxicity. The low IC50 values for cancer cell lines compared to the normal cell line suggest a degree of cancer-selective activity.

Table 2: In Vitro Anti-Proliferative Effects of Eupalinolide O (Clonogenic Assay)

| Cell Line | Treatment Concentration (µM) | Colony Number (Mean ± SD) | % Inhibition (relative to control) | Citation |

| MDA-MB-231 | 1 | 76.00 ± 7.00 | Not significant | [1] |

| 5 | 68.00 ± 6.08 | ~10.5% | ||

| 10 | 59.67 ± 6.11 | ~21.5% | ||

| 20 | 31.33 ± 3.21 | ~58.8% | ||

| MDA-MB-453 | 1 | 78.33 ± 8.08 | Not significant | |

| 5 | 71.67 ± 6.66 | ~8.5% | ||

| 10 | 61.67 ± 5.13 | ~21.3% | ||

| 20 | 53.00 ± 4.36 | ~32.3% |

Table 3: In Vivo Anticancer Effects of Eupalinolide O in TNBC Xenograft Models

| Xenograft Model | Treatment Group | Outcome Measure | Result | Citation |

| MDA-MB-231 | Eupalinolide O (high-dose) | Tumor Fluorescence Intensity | Significantly lower than control | |

| MDA-MB-453 | Eupalinolide O (low-dose) | Tumor Fluorescence Intensity | Significantly lower than control | |

| MDA-MB-453 | Eupalinolide O (high-dose) | Tumor Fluorescence Intensity | Significantly lower than control | |

| Both Models | Eupalinolide O (low and high-dose) | Caspase-3 Protein Expression | Increased compared to control | |

| Both Models | Eupalinolide O (low and high-dose) | Ki-67 Protein Expression | Suppressed compared to control | |

| Both Models | Eupalinolide O | Akt Phosphorylation & ROS Level | Downregulated compared to control | |

| Both Models | Eupalinolide O | p38 Phosphorylation | Upregulated compared to control |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Eupalinolide O.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., MDA-MB-231, MDA-MB-453, MCF 10A) in 96-well plates at a density of 2 x 10³ cells/well.

-

Treatment: After 24 hours of incubation, treat the cells with various concentrations of Eupalinolide O (e.g., 0, 1, 5, 10, 20 µM) for desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Following treatment, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Clonogenic Assay

This assay assesses the ability of a single cell to grow into a colony, a measure of cell proliferation and survival.

-

Cell Seeding: Seed cells in 6-well plates at a density of 500 cells/well.

-

Treatment: Treat the cells with different concentrations of Eupalinolide O (e.g., 0-20 µM). The medium is changed every 3 days.

-

Incubation: Incubate the plates for approximately 2 weeks until visible colonies are formed.

-

Fixation and Staining: Wash the colonies with PBS, fix with 4% paraformaldehyde, and stain with 0.1% crystal violet.

-

Colony Counting: Manually count the number of colonies containing more than 50 cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with Eupalinolide O at desired concentrations (e.g., 0, 5, 10 µM) for a specified time (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)

This assay detects changes in the mitochondrial membrane potential, an early indicator of apoptosis.

-

Cell Treatment: Treat cells with Eupalinolide O (e.g., 0, 5, 10 µM) for 48 hours.

-

JC-1 Staining: Stain the treated cells with JC-1 fluorescent probe at room temperature for 15 minutes.

-

Washing and Resuspension: Wash the cells with PBS and resuspend them in staining buffer.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in MMP.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

-

Cell Treatment and Lysis: Treat cells with Eupalinolide O (e.g., 0, 5, 10 µM) for 48 hours. Lyse the cells using a chilled cell lysis buffer.

-

Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., NucView™ 488 caspase-3 substrate or DEVD-pNA) to the cell lysate.

-

Incubation: Incubate the mixture at 37°C for 1-2 hours.

-

Detection: Measure the fluorescence (for fluorogenic substrates) or absorbance (for colorimetric substrates) using a plate reader or flow cytometer. The signal is proportional to the caspase-3 activity.

Reactive Oxygen Species (ROS) Assay

This assay quantifies the levels of intracellular reactive oxygen species.

-

Cell Treatment: Treat cells in 6-well plates with various doses of Eupalinolide O for 48 hours.

-

Probe Incubation: Wash the cells and incubate them with a fresh medium containing 10 µM of dichloro-dihydro-fluorescein diacetate (DCFH-DA).

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry to detect the fluorescence of dichlorofluorescein (DCF), which is produced upon oxidation of DCFH-DA by ROS.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess their expression levels.

-

Protein Extraction: Lyse Eupalinolide O-treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, p38, p-p38, c-Myc, caspase-3, Ki-67) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

This model is used to evaluate the anticancer efficacy of a compound in a living organism.

-

Cell Implantation: Inject TNBC cells (e.g., MDA-MB-231 or MDA-MB-453) into the mammary fat pads of nude mice to establish xenograft tumors.

-

Treatment: Once tumors are established, treat the mice with Eupalinolide O (e.g., via intraperitoneal injection) for a specified period (e.g., 20 days). A control group receives the vehicle, and a positive control group may receive a standard chemotherapeutic agent like adriamycin.

-

Tumor Monitoring: Monitor tumor growth and the distribution of cancer cells using an in vivo bioluminescence imaging system. Measure tumor volume and weight regularly.

-

Tissue Analysis: At the end of the study, euthanize the mice and excise the tumors. Perform hematoxylin-eosin (HE) staining to observe tissue morphology. Conduct ELISA to measure ROS levels and western blotting to analyze the expression of apoptosis-related and signaling pathway-associated proteins.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathways affected by Eupalinolide O and a general workflow for its in vitro and in vivo evaluation.

Signaling Pathways

References

Eupalinolide O: Molecular Targets and Therapeutic Potential in Triple-Negative Breast Cancer

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Eupalinolide O (EO), a novel sesquiterpene lactone, has emerged as a promising anti-cancer agent. This document provides a comprehensive technical overview of the molecular targets of Eupalinolide O in TNBC, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols. The primary molecular mechanism of EO in TNBC involves the induction of apoptosis through the modulation of reactive oxygen species (ROS) generation and the subsequent regulation of the Akt/p38 MAPK signaling pathway. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for TNBC.

Introduction

Triple-negative breast cancer, accounting for 15-20% of all breast cancers, is characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets limits therapeutic options primarily to conventional chemotherapy, which is often associated with significant side effects and the development of resistance. Consequently, there is a critical need for the development of novel targeted therapies for TNBC.

Natural products are a rich source of novel anti-cancer compounds. Eupalinolide O (EO), a sesquiterpene lactone extracted from Eupatorium lindleyanum DC., has demonstrated significant anti-tumor activity. Recent studies have elucidated its specific effects on TNBC, highlighting its potential as a therapeutic candidate. This whitepaper synthesizes the current understanding of EO's molecular targets in TNBC, providing a detailed guide for further research and development.

Molecular Targets of Eupalinolide O in TNBC

The anti-cancer activity of Eupalinolide O in TNBC is primarily mediated through the induction of apoptosis via two key molecular mechanisms:

-

Reactive Oxygen Species (ROS) Generation: EO treatment leads to an increase in intracellular ROS levels in TNBC cells.[1][2] ROS are highly reactive molecules that, at elevated levels, can induce cellular damage and trigger apoptotic pathways.

-

Modulation of the Akt/p38 MAPK Signaling Pathway: EO treatment results in the downregulation of Akt phosphorylation and the upregulation of p38 MAPK phosphorylation.[1] The PI3K/Akt pathway is a critical cell survival pathway that is often hyperactivated in cancer, while the p38 MAPK pathway is a stress-activated pathway that can promote apoptosis.

The interplay between ROS generation and the Akt/p38 MAPK pathway appears to be central to EO-induced apoptosis in TNBC.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of Eupalinolide O on TNBC cell lines.

Table 1: IC50 Values of Eupalinolide O in TNBC Cells

| Cell Line | 24h (µM) | 48h (µM) | 72h (µM) |

| MDA-MB-231 | 10.34 | 5.85 | 3.57 |

| MDA-MB-453 | 11.47 | 7.06 | 3.03 |

Data extracted from a study by Zhao et al. (2022).

Table 2: Effect of Eupalinolide O on Colony Formation of TNBC Cells

| Cell Line | Treatment (µM) | Colony Number (Mean ± SD) |

| MDA-MB-231 | 0 | 100.00 ± 0.00 |

| 1 | 76.00 ± 7.00 | |

| 5 | 68.00 ± 6.08 | |

| 10 | 59.67 ± 6.11 | |

| 20 | 31.33 ± 3.21 | |

| MDA-MB-453 | 0 | 100.00 ± 0.00 |

| 1 | 78.33 ± 8.08 | |

| 5 | 71.67 ± 6.66 | |

| 10 | 61.67 ± 5.13 | |

| 20 | 53.00 ± 4.36 |

Data extracted from a study by Zhao et al. (2022).

Table 3: Effect of Eupalinolide O on Apoptosis-Related Gene Expression in TNBC Cells

| Cell Line | Treatment (10 µM EO) | Bcl-2 mRNA Expression (Fold Change) | Bax mRNA Expression (Fold Change) |

| MDA-MB-231 & MDA-MB-453 | EO | Decreased | Increased |

Qualitative data from a study by Zhao et al. (2022), which showed a significant decrease in Bcl-2 and a significant increase in Bax mRNA expression.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by Eupalinolide O and a general workflow for its investigation.

Caption: Eupalinolide O signaling pathway in TNBC.

Caption: Experimental workflow for investigating Eupalinolide O in TNBC.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of Eupalinolide O's effects on TNBC.

Cell Culture

-

Cell Lines: Human triple-negative breast cancer cell lines MDA-MB-231 and MDA-MB-453, and the human normal breast epithelial cell line MCF 10A are used.

-

Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed TNBC cells (MDA-MB-231, MDA-MB-453) and control cells (MCF 10A) into 96-well plates at a density of 5 x 10^3 cells/well.

-

Treatment: After 24 hours of incubation, treat the cells with various concentrations of Eupalinolide O (e.g., 0, 1, 5, 10, and 20 µM) for different time points (e.g., 24, 48, and 72 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubation: Incubate the plates for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of EO that inhibits 50% of cell growth (IC50) is calculated from the dose-response curves.

Clonogenic Assay

-

Cell Seeding: Seed a low density of TNBC cells (e.g., 500 cells/well) into 6-well plates.

-

Treatment: Allow the cells to adhere overnight, then treat with different concentrations of Eupalinolide O (e.g., 0, 1, 5, 10, and 20 µM).

-

Incubation: Incubate the plates for approximately 10-14 days, allowing colonies to form. The medium should be changed every 2-3 days.

-

Colony Fixation and Staining: Wash the colonies with phosphate-buffered saline (PBS), fix with 4% paraformaldehyde for 15 minutes, and then stain with 0.1% crystal violet for 20 minutes.

-

Colony Counting: After washing and drying, count the number of colonies (typically defined as a cluster of ≥50 cells).

Apoptosis Assay (Flow Cytometry)

-

Cell Treatment: Treat TNBC cells with the desired concentrations of Eupalinolide O (e.g., 5 and 10 µM) for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Annexin V-FITC and Propidium Iodide (PI) Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blotting

-

Protein Extraction: Treat TNBC cells with Eupalinolide O, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-p38, p38, cleaved caspase-3, and β-actin (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Reactive Oxygen Species (ROS) Generation Assay

-

Cell Treatment: Treat TNBC cells with Eupalinolide O for the desired time.

-

DCFH-DA Staining: Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) at 37°C for 30 minutes in the dark.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation wavelength of 488 nm and an emission wavelength of 525 nm. An increase in fluorescence indicates an increase in intracellular ROS levels.

Conclusion

Eupalinolide O demonstrates significant anti-cancer activity against triple-negative breast cancer by inducing apoptosis through the generation of reactive oxygen species and the subsequent modulation of the Akt/p38 MAPK signaling pathway. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of Eupalinolide O. Future studies should focus on elucidating the upstream regulators of ROS production induced by EO and exploring its efficacy and safety in preclinical in vivo models to advance its development as a novel therapeutic agent for TNBC.

References

- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Screening of Eupalinolide O: A Technical Guide to its Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has emerged as a compound of significant interest in oncological research. Preliminary studies have elucidated its potent cytotoxic and pro-apoptotic activities, particularly against aggressive cancer phenotypes such as triple-negative breast cancer. This technical guide provides a comprehensive overview of the current understanding of Eupalinolide O's bioactivity, focusing on its anti-cancer properties. It consolidates quantitative data on its cytotoxicity, effects on apoptosis and the cell cycle, and its modulation of key signaling pathways. Detailed experimental protocols for the key assays are provided to facilitate further research and validation of its therapeutic potential.

Introduction

The quest for novel, effective, and safe anti-cancer agents has led researchers to explore the vast chemical diversity of natural products. Sesquiterpene lactones, a class of secondary metabolites found in various plant families, have shown promise as potential anti-neoplastic compounds. Eupalinolide O, derived from the traditional medicinal plant Eupatorium lindleyanum, is one such molecule that has demonstrated significant anti-cancer activity in preclinical studies. This document serves as a technical resource, summarizing the key findings on the bioactivity of Eupalinolide O and providing detailed methodologies for its investigation.

Bioactivity of Eupalinolide O

Anticancer Activity

Eupalinolide O exhibits pronounced cytotoxic effects against various cancer cell lines, with a particular efficacy noted in triple-negative breast cancer (TNBC) cells.[1] Its anti-cancer activity is multifaceted, encompassing the induction of apoptosis and arrest of the cell cycle.

2.1.1. Cytotoxicity

The cytotoxic potential of Eupalinolide O has been quantified using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) values demonstrate a dose- and time-dependent inhibition of cancer cell proliferation.

| Cell Line | Cancer Type | Time (h) | IC50 (µM) |

| MDA-MB-468 | Triple-Negative Breast Cancer | 72 | 1.04 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 10.34 |

| 48 | 5.85 | ||

| 72 | 3.57 | ||

| MDA-MB-453 | Triple-Negative Breast Cancer | 24 | 11.47 |

| 48 | 7.06 | ||

| 72 | 3.03 | ||

| Table 1: Cytotoxicity (IC50) of Eupalinolide O on various breast cancer cell lines.[1] |

2.1.2. Induction of Apoptosis

Eupalinolide O is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This has been demonstrated through Annexin V/PI staining and flow cytometry analysis.

| Cell Line | Concentration (µM) | Time (h) | Apoptotic Cells (%) |

| MDA-MB-468 | 8 | 24 | 65.01 |

| Table 2: Apoptosis induction by Eupalinolide O in MDA-MB-468 cells. |

2.1.3. Cell Cycle Arrest

Treatment with Eupalinolide O leads to a significant arrest of cancer cells in the G2/M phase of the cell cycle, thereby inhibiting their proliferation. This effect has been quantified by flow cytometry analysis of the cellular DNA content.

| Cell Line | Concentration (µM) | G2/M Phase Cells (%) (Control) | G2/M Phase Cells (%) (Treated) |

| MDA-MB-468 | 8 | 12.67 | 31.60 |

| Table 3: Effect of Eupalinolide O on cell cycle distribution in MDA-MB-468 cells. |

Anti-inflammatory Activity (Potential)

While direct studies on the anti-inflammatory activity of Eupalinolide O are limited, research on the related compound, Eupalinolide B, has shown inhibitory effects on the NF-κB signaling pathway.[2] Eupalinolide B was found to inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB in RAW264.7 cells stimulated with lipopolysaccharide (LPS).[2] This resulted in a downstream reduction of pro-inflammatory cytokines such as IL-6 and TNF-α.[2] Given the structural similarities, it is plausible that Eupalinolide O may exert similar anti-inflammatory effects, a hypothesis that warrants further investigation.

Mechanism of Action: Signaling Pathways

Eupalinolide O exerts its anti-cancer effects by modulating several critical intracellular signaling pathways.

Akt/p38 MAPK Pathway

Eupalinolide O has been shown to suppress the Akt signaling pathway while activating the p38 MAPK pathway in triple-negative breast cancer cells. The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its inhibition can promote apoptosis. Conversely, the activation of the p38 MAPK pathway is often associated with cellular stress responses that can lead to apoptosis.

ROS Generation

Treatment with Eupalinolide O leads to an increase in the intracellular levels of reactive oxygen species (ROS). Elevated ROS can induce oxidative stress, which in turn can damage cellular components and trigger apoptotic cell death.

Cell Cycle Regulation

The G2/M phase arrest induced by Eupalinolide O is associated with a significant decrease in the expression of key cell cycle regulatory proteins, including cyclin B1 and cdc2. These proteins are essential for the transition from the G2 phase to mitosis, and their downregulation prevents cell division.

Visualizing the Mechanisms

To better understand the complex interactions involved in Eupalinolide O's bioactivity, the following diagrams illustrate the key signaling pathways and experimental workflows.

Caption: Signaling pathways modulated by Eupalinolide O leading to cancer cell death.

Caption: General experimental workflow for assessing Eupalinolide O bioactivity.

Caption: Hypothesized anti-inflammatory mechanism of Eupalinolide O via NF-κB inhibition.

Detailed Experimental Protocols

The following protocols provide a framework for the key experiments used to characterize the bioactivity of Eupalinolide O.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of Eupalinolide O and calculate its IC50 value.

Materials:

-

Cancer cell lines (e.g., MDA-MB-468, MDA-MB-231, MDA-MB-453)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Eupalinolide O stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of Eupalinolide O in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the Eupalinolide O dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Eupalinolide O concentration).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells induced by Eupalinolide O.

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

Eupalinolide O

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates at a density of 3 x 10⁵ cells/well and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of Eupalinolide O for the specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of Eupalinolide O on cell cycle distribution.

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

Eupalinolide O

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with Eupalinolide O as described for the apoptosis assay.

-

Harvest the cells by trypsinization.

-

Wash the cells with ice-cold PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting

Objective: To analyze the expression levels of proteins involved in the signaling pathways modulated by Eupalinolide O.

Materials:

-

Cancer cell lines

-

Eupalinolide O

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-p38, anti-phospho-p38, anti-cyclin B1, anti-cdc2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with Eupalinolide O, then lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion

The preliminary screening of Eupalinolide O's bioactivity reveals it to be a promising anti-cancer agent, particularly for triple-negative breast cancer. Its ability to induce apoptosis and cell cycle arrest through the modulation of the Akt/p38 MAPK and ROS signaling pathways provides a strong rationale for its further development. The potential for anti-inflammatory activity via the NF-κB pathway presents an additional avenue for therapeutic application. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to build upon this foundational knowledge and accelerate the translation of Eupalinolide O from a promising natural product to a potential clinical candidate. Further research is warranted to explore its efficacy in a broader range of cancer types, to elucidate the finer details of its molecular mechanisms, and to evaluate its safety and efficacy in in vivo models.

References

In-Depth Spectroscopic Analysis of Eupalinolide O: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive spectroscopic and biological analysis of Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and therapeutic potential of this natural compound. The guide details its structural elucidation through various spectroscopic methods and explores its mechanism of action in cancer cell lines.

Spectroscopic Data Summary

The structural characterization of Eupalinolide O has been achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The quantitative data from these analyses are summarized below.

Table 1: ¹H NMR Spectroscopic Data for Eupalinolide O (CDCl₃)

| Position | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| 1 | 5.38 | d | 9.6 |

| 2 | 5.25 | t | 9.6 |

| 3 | 4.88 | d | 9.6 |

| 5 | 2.84 | m | |

| 6 | 5.41 | t | 9.0 |

| 7 | 3.30 | m | |

| 8 | 5.51 | d | 3.0 |

| 9a | 2.25 | m | |

| 9b | 2.05 | m | |

| 13a | 6.25 | s | |

| 13b | 5.61 | s | |

| 14 | 1.95 | s | |

| 15 | 1.80 | s | |

| 2' | 6.95 | q | 7.2 |

| 3' | 1.91 | d | 7.2 |

| 4' | 4.30 | s | |

| 5' | 1.88 | s |

Table 2: ¹³C NMR Spectroscopic Data for Eupalinolide O (CDCl₃)

| Position | Chemical Shift (δ) [ppm] |

| 1 | 134.1 |

| 2 | 130.2 |

| 3 | 77.8 |

| 4 | 139.7 |

| 5 | 50.8 |

| 6 | 82.1 |

| 7 | 51.5 |

| 8 | 70.1 |

| 9 | 40.5 |

| 10 | 134.5 |

| 11 | 138.8 |

| 12 | 170.5 |

| 13 | 121.5 |

| 14 | 23.4 |

| 15 | 16.8 |

| 1' | 166.8 |

| 2' | 128.1 |

| 3' | 144.2 |

| 4' | 61.2 |

| 5' | 20.6 |

Table 3: Mass Spectrometry Data for Eupalinolide O

| Technique | Ion [M+H]⁺ | Molecular Formula |

| HR-ESI-MS | 419.1700 | C₂₂H₂₆O₈ |

Table 4: Infrared (IR) Spectroscopic Data for Eupalinolide O

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3450 | O-H Stretching |

| 1765 | γ-Lactone C=O Stretching |

| 1710 | Ester C=O Stretching |

| 1650 | C=C Stretching |

Experimental Protocols

Detailed methodologies for the key experiments are provided to facilitate the replication and further investigation of Eupalinolide O.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-400 spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts were reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Coupling constants (J) are expressed in Hertz (Hz).

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Waters Xevo G2-S Q-TOF mass spectrometer to determine the accurate mass and molecular formula of the compound.

Infrared (IR) Spectroscopy: IR spectra were obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The sample was prepared as a KBr pellet, and the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Biological Assays

Cell Viability Assay (MTT Assay): Human triple-negative breast cancer (TNBC) cells (MDA-MB-231 and MDA-MB-453) were seeded in 96-well plates. After 24 hours, cells were treated with varying concentrations of Eupalinolide O for 48 hours. MTT solution (5 mg/mL) was then added to each well, and plates were incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.

Apoptosis Assay by Flow Cytometry: TNBC cells were treated with Eupalinolide O for 48 hours. The cells were then harvested, washed with PBS, and stained with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol. The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). TNBC cells were treated with Eupalinolide O for 24 hours, followed by incubation with DCFH-DA (10 µM) for 30 minutes. The fluorescence intensity was measured using a fluorescence microplate reader with excitation and emission wavelengths of 488 nm and 525 nm, respectively.

Signaling Pathways and Mechanisms of Action

Eupalinolide O has been shown to induce apoptosis in human triple-negative breast cancer cells through the modulation of reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway.[1][2]

The experimental workflow for investigating the anticancer effects of Eupalinolide O typically involves a series of in vitro and in vivo studies.

References

Methodological & Application

Application Notes and Protocols: In Vitro Cell Viability Assay for Eupalinolide O

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O is a sesquiterpene lactone isolated from Eupatorium lindleyanum that has demonstrated significant anticancer properties.[1][2] This compound has been shown to inhibit the proliferation of various cancer cell lines, including triple-negative breast cancer (TNBC) and prostate cancer.[3][4][5] The cytotoxic effects of Eupalinolide O are mediated through the induction of apoptosis (programmed cell death), cell cycle arrest, and disruption of the mitochondrial membrane potential. Mechanistic studies have revealed its role in modulating reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway.

These application notes provide a detailed protocol for determining the in vitro cell viability and cytotoxic potential of Eupalinolide O using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method is fundamental in screening the anticancer efficacy of novel compounds.

Data Presentation

The cytotoxic effect of Eupalinolide O is typically quantified by its IC50 value, which is the concentration of the compound that inhibits 50% of cell growth. The following table summarizes representative data on the IC50 values of Eupalinolide O against different triple-negative breast cancer cell lines at various time points.

| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| MDA-MB-231 | 10.34 | 5.85 | 3.57 |

| MDA-MB-453 | 11.47 | 7.06 | 3.03 |

| Data is presented as the mean IC50 values derived from MTT assays. |

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro cell viability of cancer cells treated with Eupalinolide O.

In vitro cell viability assay workflow.

Experimental Protocols

Materials and Reagents

-

Eupalinolide O (purity >95%)

-

Cancer cell lines (e.g., MDA-MB-231, MDA-MB-453, PC-3, DU-145)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well cell culture plates

-

Microplate reader

Protocol: MTT Assay for Cell Viability

-

Cell Seeding:

-

Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in a complete growth medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Preparation of Eupalinolide O dilutions:

-

Prepare a stock solution of Eupalinolide O in DMSO.

-

Perform serial dilutions of the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 0, 2.5, 5, 10, 20 µM). The final DMSO concentration in the wells should be less than 0.1% to avoid solvent-induced cytotoxicity.

-

-

Cell Treatment:

-

After overnight incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared Eupalinolide O dilutions to the respective wells. Include a vehicle control group (medium with DMSO only).

-

Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the cell viability against the concentration of Eupalinolide O.

-

Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.

-

Signaling Pathway

Eupalinolide O induces apoptosis in triple-negative breast cancer cells through the modulation of ROS generation and the Akt/p38 MAPK signaling pathway. An increase in intracellular ROS can lead to the activation of p38 MAPK and the inhibition of the pro-survival Akt pathway, ultimately culminating in apoptotic cell death.

Eupalinolide O signaling pathway.

References

- 1. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eupalinolide O Datasheet DC Chemicals [dcchemicals.com]

- 3. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]

- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis of Eupalinolide O-Induced Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O, a novel sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has demonstrated significant anticancer properties by inducing apoptosis in various cancer cell lines, notably in human breast cancer.[1][2] This document provides detailed application notes and experimental protocols for assessing Eupalinolide O-induced apoptosis using flow cytometry. The primary methods covered are Annexin V/Propidium Iodide (PI) staining for the detection of apoptotic and necrotic cells, and PI staining for cell cycle analysis.

Mechanism of Eupalinolide O-Induced Apoptosis

Eupalinolide O triggers programmed cell death through a caspase-dependent mechanism, primarily involving the intrinsic mitochondrial pathway.[1][2] Key molecular events include the disruption of the mitochondrial membrane potential, the activation of caspases, and the modulation of the Bcl-2 family of proteins.[1] Furthermore, the pro-apoptotic effects of Eupalinolide O are associated with the inhibition of the Akt signaling pathway and the generation of reactive oxygen species (ROS), which in turn affects the Akt/p38 MAPK signaling cascade. Studies have also indicated that Eupalinolide O can induce cell cycle arrest at the G2/M phase.

Data Presentation

The following table summarizes quantitative data on the induction of apoptosis in MDA-MB-468 human breast cancer cells upon treatment with Eupalinolide O.

| Treatment | Concentration (µM) | Duration (h) | Apoptotic Cells (%) | Cell Line | Reference |

| Control | 0 | 24 | Not specified | MDA-MB-468 | |

| Eupalinolide O | 8 | 24 | 65.01 | MDA-MB-468 | |

| Eupalinolide O + Z-VAD-FMK (pan-caspase inhibitor) | 8 | 24 | 22.44 | MDA-MB-468 |

Experimental Protocols

Assessment of Apoptosis by Annexin V/PI Staining